molecular formula C25H20FN5O3S B2953677 N-(4-fluorobenzyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1111417-43-6

N-(4-fluorobenzyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2953677
CAS No.: 1111417-43-6
M. Wt: 489.53
InChI Key: FWXSEJYJXBIMMT-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide” is a complex organic compound. It contains several functional groups and rings, including a fluorobenzyl group, a methoxyphenyl group, a triazoloquinoxaline ring, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the fluorobenzyl and methoxyphenyl groups, as well as the triazoloquinoxaline ring and the acetamide group, suggest that this compound could have interesting chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom could affect the compound’s polarity and solubility .

Scientific Research Applications

Anticancer Activity

Research has demonstrated the potential of 1,2,4-triazolo[4,3-a]-quinoline derivatives in anticancer activity. A study synthesized various 1,2,4-triazolo[4,3-a]quinolin-7-amine derivatives, finding that some exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting the compound's potential in cancer treatment (B. N. Reddy et al., 2015).

Antimicrobial Activity

New 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring have been synthesized and evaluated for antimicrobial activity. The study observed that certain compounds showed higher antifungal activity compared to their antibacterial potential, indicating the compound's utility in developing antimicrobial agents (L. Yurttaş et al., 2020).

Adenosine Receptor Antagonism

Research into 1,2,4-triazolo[1,5-a]quinoxaline derivatives has produced compounds with potent and selective antagonism against human A3 adenosine receptors. These findings have implications for designing drugs targeting these receptors, which could be relevant in treating various diseases (D. Catarzi et al., 2005).

Aldose Reductase Inhibition

Quinoxalin-2(1H)-one derivatives have been identified as potent aldose reductase inhibitors. This enzyme plays a role in diabetic complications, and its inhibition could be beneficial in managing such conditions. The study highlighted compounds with strong inhibitory activity, suggesting a pathway for developing new diabetes treatments (X. Qin et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O3S/c1-34-18-5-4-6-19(13-18)35-24-23-29-30(15-22(32)27-14-16-9-11-17(26)12-10-16)25(33)31(23)21-8-3-2-7-20(21)28-24/h2-13H,14-15H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXSEJYJXBIMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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